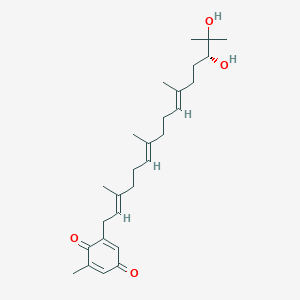

Plastoquinone 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H40O4 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

2-[(2E,6E,10E,14R)-14,15-dihydroxy-3,7,11,15-tetramethylhexadeca-2,6,10-trienyl]-6-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C27H40O4/c1-19(10-8-12-21(3)14-16-25(29)27(5,6)31)9-7-11-20(2)13-15-23-18-24(28)17-22(4)26(23)30/h9,12-13,17-18,25,29,31H,7-8,10-11,14-16H2,1-6H3/b19-9+,20-13+,21-12+/t25-/m1/s1 |

InChI Key |

LJDGRLBUXSKFJE-RILXQCJSSA-N |

Isomeric SMILES |

CC1=CC(=O)C=C(C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC[C@H](C(C)(C)O)O |

Canonical SMILES |

CC1=CC(=O)C=C(C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC(C(C)(C)O)O |

Origin of Product |

United States |

Molecular Mechanisms of Plastoquinone Action in Photosystems

Plastoquinone (B1678516) Binding Sites within Photosystem II (PSII)

Within the intricate structure of Photosystem II, a water-plastoquinone oxidoreductase, plastoquinone molecules bind to specific sites to facilitate electron transfer. wikipedia.orgusp.br The two primary and most well-characterized binding sites are designated Q_A and Q_B. wikipedia.org

The Q_A site hosts a tightly bound plastoquinone molecule that functions as the primary stable electron acceptor in PSII. nih.govresearchgate.net This plastoquinone at the Q_A site is an integral part of the PSII reaction center, specifically interacting with the D2 protein. nih.govotago.ac.nz It is a one-electron carrier, meaning it accepts a single electron from the initial charge separation event. nih.govpsu.edu This plastoquinone is not exchangeable and does not undergo protonation. nih.gov Its primary role is to mediate the transfer of electrons to the secondary quinone acceptor at the Q_B site. nih.gov The tight interaction with the protein matrix ensures the stability of the primary charge separation. nih.gov

In contrast to the tightly bound plastoquinone at the Q_A site, the plastoquinone at the Q_B site is reversibly bound and acts as a two-electron gate. wikipedia.orgusp.br Located on the D1 protein, the Q_B site facilitates the reduction of a plastoquinone molecule from the membrane pool. otago.ac.nzmdpi.com After receiving two electrons sequentially from the Q_A site and taking up two protons from the stroma, the fully reduced plastoquinol (PQH2) is released from the Q_B site and diffuses into the thylakoid membrane. wikipedia.orglibretexts.org An oxidized plastoquinone molecule from the pool then binds to the vacated Q_B site, ready for the next cycle of reduction. oup.com This exchangeable nature of the Q_B-site plastoquinone is crucial for connecting the electron transfer events at PSII with the rest of the photosynthetic electron transport chain. wikipedia.orgresearchgate.net

Evidence from biochemical studies and high-resolution crystal structures has suggested the existence of additional plastoquinone binding sites within PSII, termed Q_C and possibly Q_D. wikipedia.orgnih.govplos.org The Q_C site has been identified near cytochrome b559. nih.govplos.org It has been proposed that the Q_C site may be involved in the diffusion pathway of plastoquinol from the Q_B site. plos.org Some studies suggest a role for the Q_C site in the photoreduction of cytochrome b559. nih.gov However, the precise function of the Q_C site remains a subject of ongoing research and debate. wikipedia.orgnih.gov The existence and functional significance of a potential Q_D site are even less clear, with some studies suggesting its involvement in superoxide (B77818) anion radical formation. plos.org The functional roles of these additional sites are not yet fully elucidated and represent an active area of investigation. wikipedia.org

Electron Transfer Kinetics and Protonation Dynamics of Plastoquinone within PSII

The transfer of electrons from the primary quinone acceptor, Q_A, to the secondary quinone acceptor, Q_B, is a critical, multi-step process. The rate of this electron transfer is influenced by the occupancy and redox state of the Q_B binding site.

The oxidation of the reduced primary acceptor, Q_A•−, is dependent on the state of the Q_B site. acs.org The kinetics of this process are multiphasic due to the different states of the Q_B site: occupied by an oxidized plastoquinone (PQ), a one-electron reduced plastosemiquinone (QB•−), or being empty. researchgate.netacs.org

First Electron Transfer (Q_A•− to Q_B → Q_A to Q_B•−): The time constant for the oxidation of Q_A•− when an oxidized plastoquinone is bound at the Q_B site is approximately 0.2–0.4 milliseconds at pH 6.5. acs.org

Second Electron Transfer (Q_A•− to Q_B•− → Q_A to Q_B2−): When the Q_B site is occupied by the plastosemiquinone anion (QB•−), the subsequent electron transfer from Q_A•− has a time constant of about 0.6–0.8 milliseconds. acs.org

Binding and Reduction: If the Q_B site is empty, the process is slower (2–3 milliseconds) as it includes the time required for a plastoquinone molecule to first bind to the site. acs.org

Following the two-electron reduction to QB2−, the plastoquinone molecule must be protonated to form plastoquinol (PQH2). This protonation involves the uptake of two protons from the stromal side of the thylakoid membrane. libretexts.orgnih.gov The initial proton transfer is to the plastosemiquinone anion (QB•−). pnas.org Quantum mechanical/molecular mechanical analyses suggest that this initial proton is likely transferred from a protonated histidine residue (D1-His252) via another amino acid (D1-Ser264). pnas.org The second proton transfer likely occurs to the doubly reduced quinone (QBH−) from another histidine residue (D1-His215), leading to the formation of the neutral plastoquinol (QBH2). pnas.org This protonation is a crucial step as it neutralizes the charge and facilitates the release of plastoquinol from the Q_B site into the membrane. scienceopen.com

| Electron Transfer Step | Occupancy of Q_B Site | Time Constant (ms) at pH 6.5 |

| First electron transfer | Plastoquinone (PQ) | 0.2–0.4 acs.org |

| Second electron transfer | Plastosemiquinone (QB•−) | 0.6–0.8 acs.org |

| Binding and first transfer | Empty | 2–3 acs.org |

| Site blocked | Plastoquinol (QBH2) | ~100 acs.org |

Table 1: Electron Transfer Kinetics from Q_A to Q_B in Photosystem II

Role of Plastoquinone in the Cytochrome b6f Complex Activity

After its release from PSII, the reduced plastoquinol (PQH2) diffuses through the thylakoid membrane and serves as the substrate for the cytochrome b6f complex. researchgate.netlibretexts.org The cytochrome b6f complex is a pivotal enzyme that links Photosystem II and Photosystem I, catalyzing the transfer of electrons from plastoquinol to plastocyanin, a soluble electron carrier. researchgate.netwikipedia.org

The oxidation of plastoquinol at the cytochrome b6f complex occurs via a mechanism known as the Q-cycle. researchgate.net This process involves two distinct binding sites for quinones on the complex: the Q_o site (or Q_p site) on the lumenal side and the Q_i site (or Q_n site) on the stromal side. researchgate.netoup.com

When a plastoquinol molecule binds to the Q_o site, it undergoes a two-step oxidation. purdue.edu One electron is transferred to a high-potential chain, which includes the Rieske iron-sulfur protein and cytochrome f, and is ultimately passed to plastocyanin. libretexts.orgpurdue.edu The second electron is transferred through a low-potential chain, involving two b-type hemes (heme b_n and heme c_n), to an oxidized plastoquinone molecule bound at the Q_i site. libretexts.orgpurdue.edu This reduces the plastoquinone at the Q_i site, which, after a second turnover, becomes fully reduced to plastoquinol by accepting another electron and taking up protons from the stroma. libretexts.org

Plastoquinol Oxidation and Proton Translocation Mechanisms

The process of plastoquinol (the reduced form of plastoquinone, PQH2) oxidation is intricately linked with the translocation of protons across the thylakoid membrane, a key step in energy conversion.

The Q-Cycle Mechanism: The oxidation of plastoquinol occurs at the Qo site of the Cytochrome b6f complex. wikipedia.orgusp.br This process is governed by a mechanism known as the Q-cycle, which ensures the efficient transfer of electrons and pumping of protons. In the Q-cycle, a plastoquinol molecule donates its two electrons to two different pathways:

One electron is transferred to the high-potential chain, moving to the Rieske iron-sulfur protein and then to cytochrome f, before ultimately reducing plastocyanin. wikipedia.orgusp.br

The second electron enters a low-potential chain, passing through two different b-type hemes (bL and bH) before reducing an oxidized plastoquinone molecule at the Qi site of the complex. wikipedia.org

This bifurcated electron transfer is coupled with the release of two protons from the plastoquinol molecule into the thylakoid lumen. wikipedia.orgwikipedia.org The completion of two turns of the Q-cycle results in the oxidation of two plastoquinol molecules, the formation of one new plastoquinol molecule at the Qi site, and the net translocation of four protons into the lumen. wikipedia.org This entire process is fundamental for establishing the proton gradient that drives ATP synthesis. The oxidation of plastoquinol at the cytochrome b6f complex is often considered the rate-limiting step of the linear electron transport chain. frontiersin.orgportlandpress.com

Role of Plastoquinone-2: As a component of the plastoquinone pool, Plastoquinol-2 would participate in this Q-cycle. Its shorter isoprenoid tail compared to PQ-9 might influence its mobility within the thylakoid membrane and its interaction kinetics with the Qo and Qi sites of the cytochrome b6f complex, though specific studies detailing these differences are limited.

Coupling of Plastoquinone Redox Cycling to Proton Motive Force Generation

The redox cycling of plastoquinone is a cornerstone of generating the proton motive force (pmf) across the thylakoid membrane. The pmf is composed of two interconvertible components: a chemical gradient of protons (ΔpH) and an electrical potential gradient (Δψ). frontiersin.orgusp.br

The action of the plastoquinone pool contributes to both components:

ΔpH Generation: As described in the Q-cycle, for every plastoquinol molecule oxidized at the Qo site, two protons are released into the thylakoid lumen. frontiersin.org Concurrently, the reduction of plastoquinone to plastoquinol at the QB site of PSII removes two protons from the stroma. libretexts.orgacs.org This vectorial movement of protons from the stroma to the lumen creates a significant pH difference.

Δψ Generation: The movement of electrons across the membrane, particularly during charge separation in PSII and PSI and within the Q-cycle, generates an electric field. frontiersin.orgnih.gov

The continuous oxidation and reduction of the plastoquinone pool, including PQ-2, is therefore directly coupled to the buildup of the pmf. This stored energy is then harnessed by the ATP synthase enzyme to produce ATP, the energy currency of the cell. wikipedia.orgchemeurope.com The magnitude of the pmf, particularly the ΔpH component, also serves as a critical regulatory signal, influencing the rate of electron transport itself in a process known as photosynthetic control. frontiersin.orgusp.br

| Process | Location | Protons Moved | Contribution to PMF |

| Plastoquinone Reduction | PSII (QB site) | 2 H+ taken from stroma | Contributes to ΔpH |

| Plastoquinol Oxidation | Cytochrome b6f (Qo site) | 2 H+ released to lumen | Contributes to ΔpH |

| Electron Transfer | Across membrane (PSII, Cyt b6f, PSI) | - | Generates Δψ |

Plastoquinone Interaction with Photosystem I (PSI)

While the primary role of the plastoquinone pool is to link PSII and the cytochrome b6f complex, its redox state also exerts significant regulatory influence on Photosystem I (PSI).

Regulation of PSI Excitation Energy Dissipation by Plastoquinone Redox State

The redox state of the plastoquinone pool is a key factor in balancing the distribution of light energy between the two photosystems, a process known as "state transitions." When the plastoquinone pool becomes preferentially reduced (e.g., under light that favors PSII), it triggers the activation of a protein kinase. frontiersin.orgoup.com This kinase phosphorylates the light-harvesting complex II (LHCII), causing a portion of it to detach from PSII and migrate to PSI, thereby increasing PSI's absorption cross-section. frontiersin.org This re-balances the excitation energy.

Direct quenching of PSI fluorescence by oxidized plastoquinone has also been demonstrated. A study investigating the effects of exogenous plastoquinones on PSI submembrane fractions found that oxidized Plastoquinone-2 strongly quenches the chlorophyll (B73375) fluorescence of PSI. nih.gov This indicates that PQ-2 can act as an efficient quencher of the excited state of chlorophyll in the PSI antenna, providing a pathway for heat dissipation and altering the balance between photochemical and non-photochemical de-excitation pathways. nih.gov The reduction of the endogenous plastoquinone pool has been shown to increase PSI fluorescence, further highlighting the importance of the pool's redox state in regulating energy dissipation within PSI. nih.gov

| Quencher | Stern-Volmer Constant (Ksv) | Fraction of Accessible Fluorescence (fa) |

| Plastoquinone-2 | 0.55 x 10^6 M^-1 | 0.7 |

| Decyl-plastoquinone | 1.25 x 10^6 M^-1 | 0.7 |

| Data from Itoh et al. (2007) showing the efficiency of PSI chlorophyll fluorescence quenching by exogenous plastoquinones. nih.gov |

Indirect Influence on PSI Electron Flow

The redox state of the plastoquinone pool indirectly influences the rate of electron flow to and through PSI. An over-reduced plastoquinone pool signifies that the rate of electron donation from PSII exceeds the rate of acceptance by downstream components. This can lead to a "back-up" of electrons in the intersystem chain.

This regulation is primarily mediated by the cytochrome b6f complex. The oxidation of plastoquinol at the Qo site is sensitive to the pH of the lumen. frontiersin.orgusp.br A highly reduced PQ pool leads to increased proton pumping and a more acidic lumen, which in turn slows down the rate of plastoquinol oxidation by the cytochrome b6f complex. frontiersin.orgfrontiersin.org This "photosynthetic control" effectively throttles the delivery of electrons to plastocyanin and, consequently, to PSI. This prevents the over-reduction of PSI's electron acceptors, which could otherwise lead to the production of damaging reactive oxygen species. frontiersin.org Therefore, the redox state of the PQ-2-containing plastoquinone pool is a critical sensor that helps modulate the entire photosynthetic electron transport chain to match the metabolic demands of the cell.

Plastoquinone Involvement in Photosynthetic Electron Transport Regulation

Linear Electron Flow (LEF) and Plastoquinone (B1678516) Cycling

In linear electron flow (LEF), electrons are transferred from water to NADP⁺ via two large protein complexes, Photosystem II (PSII) and Photosystem I (PSI), which are linked by the cytochrome b₆f complex. Plastoquinone is essential in this process. It docks at the Q

Cyclic Electron Flow (CEF) around Photosystem I and the Plastoquinone Pool

Cyclic electron flow (CEF) is an alternative photosynthetic pathway that involves only PSI and the cytochrome b₆f complex. In CEF, electrons from ferredoxin, which is reduced by PSI, are transferred back to the plastoquinone pool, leading to the formation of PQH₂. This PQH₂ is then re-oxidized by the cytochrome b₆f complex, translocating additional protons into the lumen and thus increasing the production of ATP relative to NADPH. This process is vital for balancing the ATP/NADPH ratio required for carbon fixation and for protecting the photosystems from photodamage under stress conditions.

The redox state of the plastoquinone pool is a key regulator of the switch between linear and cyclic electron flow. When the PQ pool is highly reduced (an abundance of PQH₂), for instance under high light conditions where PSII activity is high, it can signal a downregulation of LEF and an upregulation of CEF. The precise mechanisms are complex but are thought to involve the activation of protein kinases that phosphorylate the light-harvesting complex of PSII (LHCII), causing it to migrate away from PSII and thereby reducing its light-capturing ability.

Two main pathways are proposed for the reduction of plastoquinone during CEF. One involves a ferredoxin-plastoquinone reductase (FQR). The other major pathway involves the NAD(P)H dehydrogenase-like (NDH) complex, a large protein complex in the thylakoid membrane. The NDH complex is thought to catalyze the transfer of electrons from ferredoxin, and possibly also NADPH, to the plastoquinone pool, thereby feeding electrons into the CEF pathway.

Chlororespiration and Dark Reduction of the Plastoquinone Pool

Chlororespiration is a respiratory process that occurs in the chloroplasts of some algae and plants, particularly in the dark. It involves the transfer of electrons from stromal reductants (like NADPH) to oxygen, mediated by components of the photosynthetic electron transport chain, including the plastoquinone pool. In the dark, the plastoquinone pool can be partially reduced by the activity of the NDH complex, which oxidizes stromal NADPH.

The plastoquinol (PQH₂) that is formed in the dark, either through the NDH complex or other reductants, can be re-oxidized by oxygen. This process is mediated by a specific terminal oxidase.

The Plastid Terminal Oxidase (PTOX) is the primary enzyme responsible for the oxidation of the plastoquinone pool using molecular oxygen as the terminal electron acceptor in a process that is independent of the cytochrome b₆f complex and PSI. PTOX is crucial for photoprotection during high light stress by acting as a safety valve for excess electrons from the PQ pool. In the dark, its role in chlororespiration helps to regulate the redox state of the PQ pool and may be involved in preventing the over-reduction of the photosynthetic electron transport chain upon subsequent illumination.

Role of Reactive Oxygen Species (ROS), e.g., H2O2, in Plastoquinone Pool Oxidation

Reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), play a significant role in modulating the redox state of the plastoquinone pool. mdpi.comresearchgate.net Under conditions that promote H2O2 accumulation, H2O2 can act as a metabolic oxidizer of the PQ pool. mdpi.com Experimental evidence shows that the addition of H2O2 accelerates the oxidation of the PQ pool in isolated thylakoids, a process that can be reversed by the addition of catalase, an enzyme that breaks down H2O2. mdpi.com This indicates that H2O2 can contribute significantly to the oxidation of PQH2, particularly in the dark after a period of illumination. mdpi.com

The interaction between the PQ pool and ROS is multifaceted. The PQ pool itself is involved in both the generation and scavenging of ROS. researchgate.net For instance, plastosemiquinone can reduce molecular oxygen to form a superoxide (B77818) anion radical, while plastoquinol can reduce the superoxide radical to hydrogen peroxide. researchgate.net H2O2 can also be formed through the reduction of superoxide by plastoquinol. oup.com This dual role highlights the intricate relationship between the PQ pool's redox state and cellular ROS levels. researchgate.net Furthermore, the oxidation of the PQ pool by H2O2 is not a simple, direct reaction but is influenced by various factors within the thylakoid membrane. core.ac.uk

Table 1: Experimental Observations on the Effect of H2O2 on Plastoquinone Pool Oxidation

| Experimental Condition | Observation | Implication | Reference |

| Addition of H2O2 to isolated thylakoids | Accelerated oxidation of the PQ pool | H2O2 can act as an oxidizer of the PQ pool. | mdpi.com |

| Addition of catalase to H2O2-treated thylakoids | Decreased rate of PQ pool oxidation | Confirms the role of H2O2 in PQ pool oxidation. | mdpi.com |

| Increasing pre-illumination intensity | Accelerated the "slow" phase of PQ pool oxidation in the dark | Suggests that H2O2 accumulation during illumination contributes to subsequent dark oxidation. | mdpi.com |

| Inhibition of electron transport downstream of PQ pool | Low concentrations of H2O2 (5–100 µM) were sufficient to accelerate PQ pool oxidation. | Demonstrates the direct effect of H2O2 on the PQ pool. | mdpi.com |

State Transitions and the Plastoquinone Redox State

State transitions are a short-term regulatory mechanism that balances the distribution of light excitation energy between Photosystem II (PSII) and Photosystem I (PSI). publish.csiro.aursc.org This process is primarily controlled by the redox state of the plastoquinone pool. publish.csiro.aursc.orgnih.gov When the PQ pool becomes preferentially reduced, for example, under light that favors PSII excitation, it triggers a signaling cascade that leads to the phosphorylation of the light-harvesting complex II (LHCII). oup.compublish.csiro.au This phosphorylation causes a portion of LHCII to detach from PSII and migrate to PSI, thereby increasing the absorption cross-section of PSI and rebalancing the excitation energy distribution. publish.csiro.auoup.com This is known as a transition to State 2. publish.csiro.auoup.com

Conversely, when the PQ pool becomes more oxidized, due to light that preferentially excites PSI or in darkness, the LHCII kinase is deactivated, and a phosphatase dephosphorylates LHCII. rsc.orgpublish.csiro.au This causes the mobile LHCII to move back to PSII, a transition to State 1. publish.csiro.auoup.com The cytochrome b6f complex is believed to act as the sensor of the PQ redox state, activating the associated kinase upon binding of plastoquinol. rsc.orgnih.govoup.com

While the correlation between PQ redox state, LHCII phosphorylation, and state transitions is well-established, some studies indicate a more complex regulation. publish.csiro.aupublish.csiro.au For instance, under certain high-light conditions, LHCII phosphorylation can decrease even when the PQ pool is significantly reduced, yet state transitions still occur. publish.csiro.au This suggests the existence of alternative or additional regulatory mechanisms. publish.csiro.au

Table 2: Relationship between Plastoquinone Redox State and State Transitions

| Plastoquinone Pool Redox State | Condition | Key Events | Resulting State | Reference |

| Reduced | Light preferentially absorbed by PSII | Activation of LHCII kinase, phosphorylation of LHCII | State 2 (LHCII moves to PSI) | rsc.orgoup.compublish.csiro.au |

| Oxidized | Light preferentially absorbed by PSI or darkness | Inactivation of LHCII kinase, dephosphorylation of LHCII by phosphatase | State 1 (LHCII moves to PSII) | rsc.orgpublish.csiro.auoup.com |

Feedback Regulation of Photosynthetic Processes by Plastoquinone Redox State

The redox state of the plastoquinone pool serves as a crucial feedback signal that regulates not only the distribution of light energy but also the expression of photosynthetic genes in both the chloroplast and the nucleus. nih.govoup.comresearchgate.net This feedback mechanism ensures that the synthesis of photosynthetic components is adjusted to match the prevailing environmental conditions and the metabolic demands of the cell. nih.govresearchgate.net

A reduced PQ pool generally signals high excitation pressure on PSII, leading to the repression of nuclear-encoded genes for LHCII proteins (Lhcb genes) to prevent the absorption of excess light energy. oup.com This redox signal from the plastid to the nucleus is a form of retrograde signaling. oup.com The PQ redox state also controls the transcription of chloroplast-encoded genes for the core proteins of PSI and PSII. pnas.orgplos.org For example, in cyanobacteria and higher plant chloroplasts, an oxidized PQ pool tends to increase the transcription of PSII reaction center genes, while a reduced PQ pool has the opposite effect. purdue.edu Conversely, the transcription of PSI reaction center genes is often affected in the opposite manner. purdue.edu

This regulation helps to adjust the stoichiometry of the photosystems to optimize the efficiency of electron flow under different light qualities. plos.orgoup.com The Chloroplast Sensor Kinase (CSK) is a key component in this signaling pathway, directly sensing the PQ redox state and initiating a phosphorylation cascade that regulates the transcription of specific chloroplast genes. plos.org This intricate feedback loop, governed by the PQ redox state, allows photosynthetic organisms to fine-tune their photosynthetic apparatus for optimal performance and protection against photo-oxidative damage. nih.govresearchgate.net

Plastoquinone Biosynthesis and Metabolic Pathways

Precursors and Early Stages of Plastoquinone (B1678516) Biosynthesis

The biosynthesis of plastoquinone is a complex process that begins with the formation of its two main components: a benzoquinone ring and a prenyl side chain. nih.govnih.gov

Origin of the Benzoquinone Ring (e.g., from Tyrosine)

The benzoquinone ring of plastoquinone originates from the amino acid tyrosine. nih.govfrontiersin.org This process involves the conversion of tyrosine to p-hydroxyphenylpyruvate, which is then transformed into homogentisate (B1232598). uni-muenchen.de Homogentisate serves as the direct aromatic precursor for the head group of plastoquinone in most photosynthetic organisms like plants and algae. uni-muenchen.dewikipedia.org The enzyme responsible for converting p-hydroxyphenylpyruvate to homogentisate is p-hydroxyphenylpyruvate dioxygenase. mdpi.com Interestingly, while this is the primary pathway in plants, some cyanobacteria utilize 4-hydroxybenzoate (B8730719) instead of homogentisate as the precursor for the quinone ring. researchgate.net

Origin of the Prenyl Side Chain (e.g., MEP Pathway, Mevalonate (B85504) Pathway)

The prenyl side chain of plastoquinone is a long isoprenoid tail. Its synthesis relies on two main pathways for producing the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.govnih.gov

In plant cells, these pathways are compartmentalized. The MVA pathway operates in the cytoplasm, while the MEP pathway is located in the plastids. nih.gov The MEP pathway is the primary source of the isoprenoid units for the synthesis of the plastoquinone side chain. nih.govcaister.comkit.edu This pathway starts with glyceraldehyde 3-phosphate and pyruvate. nih.govfrontiersin.org The universal isoprene (B109036) precursors, IPP and DMAPP, are then converted into longer-chain polyprenyl diphosphates through the action of various prenyltransferases. nih.govtandfonline.com For plastoquinone-9, the most common form in plants, a 45-carbon solanesyl diphosphate (SPP) is synthesized by solanesyl diphosphate synthase (SPS). frontiersin.orgfrontiersin.org

Table 1: Pathways for Plastoquinone Precursor Synthesis

| Component | Precursor | Key Intermediate | Primary Pathway |

| Benzoquinone Ring | Tyrosine | Homogentisate | Shikimate Pathway |

| Prenyl Side Chain | Glyceraldehyde 3-phosphate & Pyruvate | Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | MEP Pathway |

Enzyme Systems and Gene Regulation in Plastoquinone Synthesis

The assembly of plastoquinone is orchestrated by a series of specific enzymes and is subject to genetic regulation to meet the plant's metabolic needs.

Homogentisate Solanesyltransferase Activity

A key step in plastoquinone biosynthesis is the condensation of the homogentisate head group with the solanesyl diphosphate side chain. This reaction is catalyzed by the enzyme homogentisate solanesyltransferase (HST). nih.govplos.orgontosight.ai HST facilitates the formation of 2-methyl-6-solanesyl-1,4-benzoquinol, the first committed intermediate in the plastoquinone-9 biosynthetic pathway. nih.gov Studies have shown that HST can utilize various short-chain prenyl diphosphates in vitro, but it exhibits the highest activity with solanesyl diphosphate. nih.gov The disruption of the HST gene in Arabidopsis thaliana leads to severe developmental defects, including an albino and dwarf phenotype, highlighting the critical role of this enzyme in plant growth and development. plos.org

Role of Fibrillin5 in Plastoquinone-9 Biosynthesis

Recent research has identified Fibrillin 5 (FBN5) as an essential protein for the efficient biosynthesis of plastoquinone-9. nih.govfrontiersin.org Fibrillins are lipid-associated proteins found in plastids. frontiersin.org FBN5 specifically interacts with solanesyl diphosphate synthases 1 and 2 (SPS1 and SPS2), the enzymes responsible for creating the solanesyl tail of plastoquinone-9. nih.govfrontiersin.org This interaction is thought to stimulate the activity of SPS1 and SPS2 by binding to the hydrophobic solanesyl moiety as it is being synthesized. nih.gov Plants with defective FBN5 show reduced levels of plastoquinone-9 and its derivative, plastochromanol-8, leading to impaired photosynthetic performance. nih.gov This indicates that FBN5 acts as a structural component that facilitates the biosynthesis of the plastoquinone side chain. nih.govarabidopsis.org

Table 2: Key Enzymes in Plastoquinone-9 Biosynthesis

| Enzyme | Gene (in Arabidopsis) | Function |

| p-Hydroxyphenylpyruvate dioxygenase | HPPD | Converts p-hydroxyphenylpyruvate to homogentisate. |

| Solanesyl Diphosphate Synthase 1 & 2 | SPS1, SPS2 | Synthesizes the solanesyl diphosphate side chain. |

| Homogentisate Solanesyltransferase | HST | Condenses homogentisate and solanesyl diphosphate. |

| VTE3/MPBQ/MSBQ methyltransferase | VTE3 | Catalyzes the final methylation step to form plastoquinone-9. frontiersin.org |

Biosynthesis of Plastoquinone Derivatives

The primary product of the main biosynthetic pathway, plastoquinone-9, can be further modified to form various derivatives. One significant derivative is plastochromanol-8 (PC-8), which is formed through the cyclization of plastoquinone-9, a reaction catalyzed by tocopherol cyclase (VTE1). frontiersin.org

Another class of derivatives are the acylplastoquinols. These are formed by the acylation of plastoquinol (the reduced form of plastoquinone) or plastoquinone-C (a hydroxylated form). frontiersin.org The synthesis of these acylated derivatives has been observed in both cyanobacteria and eukaryotic photosynthetic organisms. frontiersin.org While the enzyme responsible in cyanobacteria has been identified, the corresponding enzyme in eukaryotes remains unknown, suggesting an independent evolutionary origin for this modification. frontiersin.org

Acylplastoquinol (APQ) Formation

Acylplastoquinol (APQ) is a recently identified lipid in cyanobacteria, formed through the acylation of plastoquinol (PQH2). biorxiv.orgresearchgate.net PQH2, the reduced form of plastoquinone, is produced in the thylakoid membranes during photosynthetic electron transport in all oxygenic photosynthetic organisms. frontiersin.orgnih.gov The synthesis of APQ is catalyzed by an acyltransferase. biorxiv.org In some cyanobacteria, such as Synechocystis sp. PCC 6803, the gene slr2103, which shows homology to the eukaryotic enzyme diacylglycerol acyltransferase 2 (DGAT2), is responsible for the synthesis of APQ. researchgate.netnih.gov This enzyme can utilize plastoquinol as an acyl acceptor. nih.gov Interestingly, some cyanobacteria that lack the slr2103 ortholog can still produce APQ, suggesting the existence of other unidentified genes involved in its synthesis. researchgate.net

The fatty acid composition of APQ appears to be rich in saturated fatty acids, such as C18:0. researchgate.net While the precise physiological functions of APQ are still under investigation, it has been suggested that it could serve as a reservoir of reducing power within the cell or play a role in protecting and regenerating photosystem II (PSII) after photoinhibition. biorxiv.org

Plastoquinone-B (PQ-B) and Plastoquinone-C (PQ-C) Synthesis

Plastoquinone-C (PQC) is a hydroxylated form of plastoquinone, generated non-enzymatically through the action of singlet oxygen (¹O₂), a reactive oxygen species often produced at PSII. frontiersin.orgnih.gov The presence of PQC has been observed in a wide range of photosynthetic organisms, including cyanobacteria, green algae, and seed plants. frontiersin.orgnih.gov

Plastoquinone-B (PQ-B) is an acylated derivative of PQC. frontiersin.orgnih.gov In cyanobacteria, the same bifunctional acyltransferase encoded by slr2103 and its orthologs, which is responsible for APQ synthesis, also catalyzes the formation of PQ-B using PQC as the acyl acceptor. frontiersin.orgnih.govnih.gov Historically, PQ-B and PQ-C were isolated in the 1960s, but there was some debate as to whether they were natural compounds or artifacts of the isolation process. core.ac.uk However, subsequent research using advanced techniques like HPLC confirmed their natural occurrence in leaves. core.ac.uk For instance, in spinach and maple leaves, PQC, primarily in its reduced form, can constitute a significant portion of the total plastoquinone pool. core.ac.uk

Plastoquinone Turnover and Degradation Mechanisms

The concentration of plastoquinone in the thylakoid membrane is not static; it is dynamically regulated through degradation processes that are influenced by various factors, most notably light.

Light-Dependent Degradation Processes

Light is a critical factor regulating protein degradation in photosynthetic organisms. cas.cnnih.gov The degradation of several proteins, including those involved in photosystem II, is light-dependent and can be influenced by the redox state of the plastoquinone pool. cas.cnnih.gov Research in the model cyanobacterium Synechocystis sp. PCC 6803 has revealed that numerous proteins exhibit light-regulated degradation. cas.cnnih.gov Specifically, the degradation of some of these proteins is sensitive to the redox state of the plastoquinone pool, being favored under more reduced conditions and inhibited by oxidation. cas.cn

The degradation of the D1 protein of the PSII reaction center is a well-studied example of a light-induced degradation process. cas.cncapes.gov.brnih.gov This degradation is intrinsically linked to the status of the plastoquinone pool. capes.gov.brnih.gov For the damaged D1 protein to be accessible to proteolytic degradation, plastoquinone must be available at the QB binding site on PSII. capes.gov.br

Influence of Stress Factors on Plastoquinone Degradation (e.g., heavy metals, high light)

Environmental stressors can significantly impact the stability and turnover of the plastoquinone pool. cas.cz High light intensity is a major stress factor that can lead to an over-reduction of the photosynthetic electron transport chain and the production of reactive oxygen species (ROS). frontiersin.org While high light can stimulate the de novo synthesis of plastoquinol, it also creates conditions that can lead to its degradation. core.ac.uk The oxidation of plastoquinol by singlet oxygen can lead to the formation of various hydroxy-plastoquinones. mdpi.com

Heavy metals are another significant abiotic stress that can disrupt photosynthetic processes. cas.czmdpi.com Cadmium, for example, has been shown to damage the plastoquinone pool, affecting electron transport. mdpi.com Heavy metal stress, in general, leads to a decrease in the pool size of reduced plastoquinone on the reducing side of PSII. cas.cz This disruption of the plastoquinone pool is a component of the broader damage that heavy metals inflict on the photosynthetic apparatus, which also includes the degradation of chlorophyll (B73375) and the inhibition of various enzymes. frontiersin.orgmdpi.com

The table below summarizes the effects of different stress factors on plastoquinone and related photosynthetic parameters.

| Stress Factor | Effect on Plastoquinone Pool and Photosynthesis | References |

| High Light | Can stimulate de novo synthesis of plastoquinol, but also leads to its oxidation by ROS. Induces degradation of D1 protein, a process dependent on the PQ pool's redox state. | core.ac.ukcapes.gov.brnih.gov |

| Heavy Metals (e.g., Cadmium) | Damages the plastoquinone pool, leading to a decrease in the size of the reduced plastoquinone pool and inhibiting electron transport. | cas.czmdpi.com |

| Salt Stress | Can lead to a reduction in photosynthetic pigments and malfunction of chloroplasts. | cas.cz |

| Drought Stress | Causes deterioration of thylakoid membranes and a reduction in photosynthetic capacity. | cas.cz |

Physiological Roles of Plastoquinone Beyond Direct Electron Transport

Plastoquinone (B1678516) as a Redox Sensor

The redox state of the plastoquinone pool—the ratio of its reduced form (plastoquinol, PQH₂) to its oxidized form (PQ)—acts as a key sensor of photosynthetic activity and environmental conditions. researchgate.netoup.com This redox status provides crucial information that triggers various metabolic and genetic responses within the plant cell. researchgate.netexlibrisgroup.com When Photosystem II (PSII) activity exceeds that of Photosystem I (PSI), for instance under high light, the PQ pool becomes more reduced. nih.govnih.gov Conversely, conditions favoring PSI lead to a more oxidized PQ pool. nih.govbohrium.com This balance is a primary signal for initiating acclimatory responses. oup.com

The redox state of the PQ pool is a significant retrograde signal, communicating information from the chloroplast to the nucleus to regulate the expression of nuclear genes. oup.comresearchgate.net A reduced PQ pool, indicating high light or an imbalance in photosystem excitation, triggers a signaling cascade that can lead to the downregulation of genes encoding the light-harvesting complex proteins of PSII (Lhcb genes). oup.comnih.gov This serves as a long-term acclimation strategy to reduce light absorption. Conversely, an oxidized PQ pool can signal the need for increased light-harvesting capacity. nih.gov This regulation helps in adjusting the photosynthetic machinery to prevailing light conditions, thereby optimizing photosynthetic efficiency and minimizing potential damage. oup.com Studies using inhibitors that artificially maintain the PQ pool in a reduced or oxidized state have confirmed its central role in controlling the transcription of these nuclear-encoded genes. nih.gov

| PQ Pool Redox State | Signaling Implication | Effect on Gene Expression |

| Reduced (High PQH₂) | Excess light energy at PSII | Downregulation of nuclear Lhcb genes |

| Oxidized (High PQ) | Light limitation or high PSI activity | Upregulation of light-harvesting genes |

Plastoquinone, in its reduced form (plastoquinol), also functions as a cofactor in the biosynthesis of various chloroplast-derived metabolites. nih.govexlibrisgroup.com For example, it is involved in the synthesis of carotenoids, which are essential pigments for light harvesting and photoprotection. nih.gov Its role extends to being a participant in the metabolic pathways of other important compounds, thereby linking the primary processes of photosynthesis directly to the broader metabolic network of the plant cell. nih.gov

Participation in Light Acclimation Processes

Plastoquinone is central to both short-term and long-term light acclimation processes. researchgate.net In the short term, the reduction of the PQ pool activates a protein kinase that phosphorylates the light-harvesting complex II (LHCII), causing it to detach from PSII and migrate to PSI. nih.govoup.com This process, known as a state transition, helps to balance the distribution of excitation energy between the two photosystems. nih.govresearchgate.net

In long-term acclimation to varying light intensities, the PQ pool's signaling influences the stoichiometry of the photosystems. nih.gov While the total amount of PQ in a leaf increases with higher light intensity, much of this extra PQ is stored in a non-photoactive pool within plastoglobules and chloroplast envelopes. nih.gov The photoactive pool within the thylakoid membrane remains relatively constant, suggesting a tightly regulated system for maintaining optimal photosynthetic electron flow. nih.gov

Modulation of Stress Tolerance (e.g., photo-oxidative stress)

Plastoquinone plays a crucial role in protecting the plant against photo-oxidative stress, which occurs when absorbed light energy exceeds the capacity for its use in photosynthesis, leading to the production of reactive oxygen species (ROS). mdpi.comresearchgate.net The reduced form, plastoquinol (PQH₂), is a potent antioxidant that can directly scavenge ROS, particularly singlet oxygen (¹O₂), a highly damaging species generated at PSII. wikipedia.orgresearchgate.netnih.gov

When plants are exposed to excess light, the demand for photoprotection increases. mdpi.com Research has shown that overexpressing genes involved in PQ biosynthesis leads to plants with a higher tolerance to photo-oxidative stress. researchgate.net These plants exhibit less leaf bleaching, reduced lipid peroxidation, and lower photoinhibition of PSII under high light conditions. researchgate.net The non-photoactive pool of PQ stored in plastoglobules can act as a reservoir, replenishing the thylakoid PQ pool that is consumed during the scavenging of ROS. nih.gov

| Stress Condition | Role of Plastoquinone | Outcome |

| High Light | PQH₂ acts as an antioxidant | Scavenges singlet oxygen (¹O₂) |

| Photo-oxidative Stress | PQ pool replenishes scavenged molecules | Reduced lipid peroxidation and cell damage |

Interaction with Ethylene (B1197577) Biosynthesis Pathway Regulation

Emerging research indicates a regulatory link between the redox state of the plastoquinone pool and the biosynthesis of ethylene, a key plant hormone involved in stress responses. ifr-pan.edu.pl The PQ pool and ethylene appear to form a regulatory system where PQ acts in an upstream capacity. ifr-pan.edu.pl The redox signals originating from the PQ pool can influence the components of the ethylene biosynthesis pathway. ifr-pan.edu.pl This connection suggests that plants can coordinate their hormonal stress responses with their real-time photosynthetic status, allowing for a more integrated and efficient reaction to environmental challenges. ifr-pan.edu.pl

Evolutionary Aspects and Diversity of Plastoquinones

Evolutionary Conservation of Plastoquinone (B1678516) Species Across Photosynthetic Organisms

The fundamental role of plastoquinone as an electron carrier in the photosynthetic electron transport chain is underscored by its remarkable evolutionary conservation. frontiersin.orgnih.govnih.gov This conservation extends from the most ancient photosynthetic organisms to the most recently evolved plant species.

Presence in Plants, Algae, and Cyanobacteria

Plastoquinone is a universal component of the photosynthetic machinery in all oxygenic photosynthetic organisms, including plants, algae, and cyanobacteria. wikipedia.orgontosight.aiusp.brnih.govplantae.org In these organisms, it shuttles electrons from Photosystem II (PSII) to the cytochrome b₆f complex, a critical step in the generation of ATP and NADPH. ontosight.aivedantu.com The core structure of plastoquinone, a benzoquinone ring with an isoprenoid side chain, is maintained across these diverse lineages, highlighting its essential and irreplaceable function. ontosight.aiwikipedia.org

The presence of plastoquinone in cyanobacteria, the progenitors of chloroplasts in eukaryotic algae and plants through endosymbiosis, provides strong evidence for its ancient origins. usp.brpnas.orgpnas.org The subsequent evolution of primary and secondary endosymbiotic algae, as well as land plants, retained this vital molecule, cementing its role as a cornerstone of oxygenic photosynthesis. frontiersin.orgnih.govresearchgate.net

Conservation of Acylplastoquinone Species

Recent research has revealed the widespread conservation of acylated forms of plastoquinone, specifically acylplastoquinol and plastoquinone-B, not only in cyanobacteria but also in eukaryotic photosynthetic organisms. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net These molecules are derivatives of plastoquinol (the reduced form of plastoquinone) and plastoquinone-C (a hydroxylated form), respectively, esterified with fatty acids. nih.govresearchgate.netresearchgate.net

Initially, the synthesis of these acylplastoquinones in cyanobacteria was linked to a specific bifunctional acyltransferase encoded by the slr2103 gene and its orthologs. nih.govresearchgate.netresearchgate.netresearchgate.net However, detailed analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS²) has demonstrated the presence of these acylated forms in various eukaryotic algae (both primary and secondary endosymbiotic) and even in seed plants, which lack the slr2103 ortholog. frontiersin.orgnih.govresearchgate.netresearchgate.net This finding suggests that an alternative gene or pathway for their synthesis must have evolved at least once after the primary endosymbiotic event that gave rise to chloroplasts. frontiersin.orgnih.govresearchgate.net

A notable feature of these conserved acylplastoquinone species is the predominance of saturated fatty acids in their structure across both cyanobacteria and eukaryotes. frontiersin.orgnih.govresearchgate.net The persistent conservation of these specific acylated forms throughout the evolutionary history of photosynthetic organisms strongly implies that they fulfill critical physiological roles beyond simple electron transport. frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua

Diversification of Plastoquinone Isoforms (e.g., PQ-9, PQ-3) and their Functional Implications

While the core function of plastoquinone is conserved, there is a notable diversification in the length of its isoprenoid side chain, leading to different isoforms. The most common form is Plastoquinone-9 (PQ-9), which possesses a side chain of nine isoprene (B109036) units. vedantu.comwikipedia.orgfrontiersin.org However, other forms with shorter side chains, such as Plastoquinone-3 (PQ-3), also exist. vedantu.comwikipedia.org

The length of the isoprenoid tail influences the molecule's mobility and localization within the thylakoid membrane. ontosight.aiwikipedia.org PQ-9, with its long, hydrophobic tail, is well-anchored within the lipid bilayer, facilitating its role as a mobile electron carrier between the large protein complexes of the photosynthetic chain. ontosight.aiontosight.ai

The functional implications of these different isoforms are an active area of research. While PQ-9 is the primary form involved in photosynthetic electron transport, the roles of shorter-chain plastoquinones are less clear but may be related to specific metabolic or regulatory functions. The presence of these isoforms suggests a functional specialization that has evolved to meet the diverse metabolic needs of different photosynthetic organisms and their cellular compartments.

Coevolution of Plastoquinone Biosynthesis with Aerobic Metabolism

The evolution of plastoquinone biosynthesis is inextricably linked to the rise of aerobic metabolism on Earth. pnas.orgpnas.orgresearchgate.netbiorxiv.org The emergence of oxygenic photosynthesis in ancestral cyanobacteria, a process that utilizes plastoquinone, led to the Great Oxidation Event, which fundamentally transformed the planet's atmosphere. pnas.orgbiorxiv.org

Plastoquinones are classified as high-potential quinones (HPQs), which are essential for electron transport in both oxygenic photosynthesis and aerobic respiration. pnas.orgpnas.orgresearchgate.netastrobiology.com The biosynthesis of HPQs like plastoquinone and ubiquinone (found in mitochondria) is thought to have evolved from pathways for low-potential quinones (LPQs) used in anaerobic metabolisms. researchgate.net

Phylogenetic studies suggest that the ancestral biosynthetic pathway for HPQs may have originated over 3.4 billion years ago. pnas.orgresearchgate.netastrobiology.com This ancestral pathway was then laterally transferred to different bacterial phyla, including the Cyanobacteriota (which produce plastoquinone) and Pseudomonadota (which produce ubiquinone), between 2.5 and 3.2 billion years ago. pnas.orgpnas.orgresearchgate.netastrobiology.com This timeline suggests that aerobic metabolism utilizing HPQs may have predated the significant accumulation of oxygen in the Earth's atmosphere. pnas.orgresearchgate.netastrobiology.com

The subsequent endosymbiotic events that led to the formation of chloroplasts and mitochondria resulted in the transfer of these HPQ biosynthetic pathways to eukaryotes. pnas.orgpnas.orgastrobiology.com Thus, the coevolution of plastoquinone biosynthesis with aerobic metabolism is a cornerstone of the evolution of complex life on Earth, enabling the highly efficient energy-generating processes of oxygenic photosynthesis and aerobic respiration. pnas.org

Based on a thorough review of the scientific literature, it is not possible to generate a detailed article that focuses solely on the chemical compound "Plastoquinone 2" according to the specified outline. The available research on the advanced analytical methodologies listed is overwhelmingly focused on the general plastoquinone (PQ) pool, of which Plastoquinone-9 is the most abundant and studied member.

Information specifically on "this compound" (PQ-2) is exceptionally scarce. While it is a recognized chemical entity—a 2,3-dimethyl-1,4-benzoquinone with a side chain of two isoprene units—it is not a primary subject of research for the kinetic and redox-state analyses requested.

Here is a summary of the available information in the context of your outline:

Advanced Methodologies in Plastoquinone Research

Chromatographic and Mass Spectrometric Approaches:

HPLC : One study mentions the use of Plastoquinone-2 as a chemical standard and describes an HPLC method for the analysis of its reduced form, plastoquinol-2 (PQH2-2), on a C30 reverse-phase column. plos.org Another study notes that PQ-2 was unable to substitute for PQ-9 in reconstituting electron transfer activity in Photosystem II, indicating a functional difference. nih.gov

LC-MS/MS : There are no specific methods found for the derivatization and identification of Plastoquinone (B1678516) 2 . The literature describes methods for other plastoquinones and related lipids. wikipedia.orgsci-hub.se

Given the strict constraint to focus solely on Plastoquinone 2, a scientifically accurate and thorough article that covers all the requested subsections cannot be constructed. To proceed, the scope would need to be broadened to include the general plastoquinone pool, with specific mentions of this compound where the limited information exists.

Computational and Simulation Studies

Computational and simulation approaches have become indispensable for understanding the behavior of plastoquinone at an atomic level. These methods provide insights into dynamic processes and energetic interactions that are often difficult to capture through experimental techniques alone.

Molecular Dynamics Simulations of Plastoquinone Binding and Diffusion

Molecular dynamics (MD) simulations allow researchers to model the movement of plastoquinone and its interactions with the photosystem II (PSII) protein complex over time. Coarse-grained MD simulations, which simplify atomic representations to study longer timescale events, have been particularly revealing.

Detailed research findings from MD simulations have elucidated the complex process of plastoquinone (PLQ) and plastoquinol (PLQol, the reduced form) exchange within PSII. Simulations covering timescales of over half a millisecond have captured the spontaneous binding of PLQ and unbinding of PLQol from the protein complex. researchgate.netgoogle.com These studies have identified multiple pathways for its movement. In addition to two previously known channels, a third channel for PLQ/PLQol diffusion between the thylakoid membrane and the binding sites has been observed. researchgate.netgoogle.com The simulations suggest a "promiscuous" diffusion mechanism, where all three channels can function as both entry and exit routes. researchgate.netgoogle.com Within the protein, an "exchange cavity" acts as a plastoquinone reservoir, facilitating its availability to the active sites. researchgate.netgoogle.com

MD simulations have also provided a model for the release of plastoquinol from its binding pocket. researchgate.net These models show a dynamic response within PSII upon plastoquinol formation, where changes in charge distribution and electrostatic interactions disrupt the binding forces, effectively "squeezing out" the plastoquinol molecule from its site. researchgate.net Time-series analyses from simulations visualize the entry of a plastoquinone molecule via one channel, its diffusion within the exchange cavity, and its approach to the QB binding site. researchgate.net Conversely, they show a plastoquinol molecule moving from the QB site into the cavity and exiting through another channel into the membrane. researchgate.net

Table 1: Plastoquinone Diffusion Channels in Photosystem II Identified by MD Simulations

| Channel | Function | Key Observation from Simulations |

|---|---|---|

| Channel I | Entry/Exit | Observed as a pathway for plastoquinone to enter the complex from the thylakoid membrane. researchgate.net |

| Channel II | Entry/Exit | The tail of plastoquinol can be observed inside this channel as it begins to move from the QB site. researchgate.net |

| Channel III | Entry/Exit | Identified as a new channel; its opening can increase due to movements of the PsbJ and ycf12 subunits. researchgate.netgoogle.comresearchgate.net |

Quantum Chemical Calculations for Plastoquinone Interactions

Quantum chemical calculations provide a highly detailed view of the electronic structure and energetic properties of plastoquinone and its environment. These methods are used to calculate binding energies, redox potentials, and the effects of specific molecular interactions.

Fragment molecular orbital (FMO) calculations have been employed to determine the binding energies of plastoquinone at its three identified sites in PSII: QA, QB, and QC. researchgate.netnih.gov The results indicate that QA is the most tightly bound, which is consistent with its role as a permanent, one-electron carrier. nih.gov In contrast, the weaker binding of QB and QC aligns with their functions as exchangeable, two-electron/two-proton carriers or mobile pools. researchgate.netnih.gov FMO calculations also reveal the relative contributions of different parts of the environment to these interactions. For the tightly bound QA, interactions with protein amino acid residues are dominant, whereas for QB and QC, interactions with surrounding lipids and other cofactors become progressively more significant. researchgate.netnih.gov

Density functional theory (DFT), another quantum chemical method, has been used to study how hydrogen bonds affect the properties of plastoquinone. scielo.br These calculations demonstrate a clear relationship between hydrogen bonding and the molecule's redox potential; the addition of a single hydrogen bond can increase the redox potential by +100 to +200 mV. scielo.br This highlights the critical role of the specific protein environment in fine-tuning the electron-accepting capability of plastoquinone. DFT has also been instrumental in modeling the various intermediate states of plastoquinone at the QB site during its two-step reduction and protonation cycle. nsf.gov

Table 2: Plastoquinone Binding and Interaction Energies from Quantum Chemical Calculations

| Parameter | QA Site | QB Site | QC Site |

|---|---|---|---|

| Binding Energy (kcal/mol) researchgate.netnih.gov | -56.1 | -37.9 | -30.1 |

| Relative Contribution of Protein Matrix to Interaction Energy (%) nih.gov | 100 | 76 | 55 |

| Relative Contribution of Lipids/Cofactors to Interaction Energy (%) researchgate.net | 0 | 24 | 45 |

| Relative Contribution of Phytyl Tail to Total Interaction Energy (%) nih.gov | 62.0 | 64.4 | 55.4 |

Genetic and Mutational Analysis for Probing Plastoquinone Function

Genetic engineering and the analysis of mutations are powerful tools for investigating the functional importance of specific amino acid residues in plastoquinone biosynthesis and binding. By altering the genes that code for proteins in the PSII complex or enzymes in the PQ biosynthetic pathway, researchers can directly observe the impact on plastoquinone function.

Site-directed mutagenesis studies in cyanobacteria and algae have been crucial for mapping the plastoquinone QB binding pocket. nih.gov Mutations in the D1 protein, which forms a large part of this pocket, have been shown to impair electron transfer between the QA and QB sites. nih.govscribd.com For instance, combinatorial mutagenesis in a four-residue stretch of the D1 protein in the cyanobacterium Synechocystis sp. PCC 6803 produced functional PSII, but with altered electron transfer equilibrium and modified affinity for inhibitors, demonstrating this region's role in fine-tuning QB binding. scribd.com Similarly, single amino acid substitutions in the PQ-binding niche of the D1 protein in the green alga Chlamydomonas reinhardtii were found to impair electron transport efficiency. researchgate.net

Genetic analysis in the model plant Arabidopsis thaliana has identified key genes in the plastoquinone biosynthetic pathway. kupdf.net The pds1 mutation, for example, disrupts the function of p-hydroxyphenylpyruvate dioxygenase (HPPDase), an enzyme required for the synthesis of both plastoquinone and tocopherols. kupdf.net Further studies in Arabidopsis have shown that the expression of hundreds of genes is regulated by the redox state of the plastoquinone pool, establishing it as a critical signaling hub in plant acclimation to different light conditions. acs.org In the medicinal plant Salvia miltiorrhiza, the gene SmPPS1 has been identified as encoding a polyprenyl diphosphate (B83284) synthase involved in producing the isoprenoid side chain of Plastoquinone-9. Altering the expression of this gene directly impacts the plant's PQ-9 levels and affects chloroplast development.

Table 3: Examples of Genetic and Mutational Analyses of Plastoquinone Function

| Organism | Gene/Protein | Method | Finding |

|---|---|---|---|

| Synechocystis sp. PCC 6803 | D1 protein (psbA gene) | Combinatorial Mutagenesis | Residues in the QB binding niche are involved with different binding determinants of quinones and affect the semiquinone equilibrium. scribd.com |

| Chlamydomonas reinhardtii | D1 protein (psbA gene) | Site-Directed Mutagenesis | Single amino acid changes in the PQ-binding niche impair electron transport efficiency and increase membrane flexibility. researchgate.net |

| Arabidopsis thaliana | HPPDase (PDS1 gene) | Mutant Analysis & Complementation | The PDS1 gene is the structural gene for HPPDase, a key enzyme in the plastoquinone biosynthesis pathway. kupdf.net |

Neutron Scattering Techniques for Studying Plastoquinone Dynamics

Neutron scattering is a unique experimental technique for studying the structure and, particularly, the dynamics of biological macromolecules. Because neutrons are highly sensitive to hydrogen atoms, this method can provide detailed information about the motions of proteins and associated molecules like plastoquinone on timescales from picoseconds to microseconds. nih.gov

Quasi-elastic neutron scattering (QENS) studies on PSII membrane fragments have revealed that the complex undergoes a "dynamical transition" at approximately 240 K (-33 °C). nih.govnih.gov Below this temperature, motions are largely vibrational, but above it, the protein exhibits significant structural flexibility due to fast internal motions on a picosecond timescale. nih.govnih.gov This flexibility is dependent on hydration and is considered crucial for biological function. nih.govnih.gov

Table 4: Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| Plastoquinone | PQ |

| Plastoquinone-2 | 2,3-dimethyl-5-geranyl-p-benzoquinone |

| Plastoquinone-9 | PQ-9 |

| Plastoquinol | PQH2 |

| p-hydroxyphenylpyruvate | - |

| Tocopherol | - |

| Diuron | DCMU |

| 2,5-dichloro-p-benzoquinone | - |

| Bicarbonate | - |

| Chlorophyll (B73375) | - |

| Pheophytin | - |

| β-carotene | - |

| Heme | - |

| Water | - |

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying Plastoquinone 2 (PQ2) biosynthesis pathways in photosynthetic organisms?

- Methodological Answer: Cyanobacterial strains (e.g., Synechocystis sp. PCC 6803) are widely used due to their genetic tractability and conserved PQ2 pathways. Standard protocols include culturing under controlled light conditions, using inhibitors like 2-heptyl-4-hydroxyquinoline-N-oxide (HQNO) to block competing pathways, and isotopic labeling (e.g., ¹⁴C-p-hydroxybenzoate) to trace precursor incorporation .

Q. How can researchers differentiate PQ2 from structurally similar plastoquinones (e.g., PQ1 or PQ9) in lipid extracts?

- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred. Key parameters include retention time, mass-to-charge ratio (m/z), and fragmentation patterns. For validation, compare with synthetic standards and use spectral libraries from cyanobacterial lipidome databases .

Q. What are the standard methods for quantifying PQ2 in membrane preparations?

- Methodological Answer: Lipid extraction via Folch or Bligh-Dyer methods, followed by separation using normal-phase chromatography. Quantification via UV-Vis spectroscopy (absorption at 254 nm) or electrochemical detection. Normalize results to total chlorophyll or protein content to account for biomass variability .

Advanced Research Questions

Q. How can conflicting data on PQ2’s biosynthetic precursors (p-hydroxybenzoate vs. homogentisate) be resolved in non-model cyanobacteria?

- Methodological Answer: Combine genetic knockout studies (e.g., targeting menB or hgd genes) with metabolic flux analysis. Use ¹³C-labeled precursors and track incorporation via NMR or isotope-ratio mass spectrometry. Cross-validate findings with phylogenetic analysis to identify conserved pathway components across species .

Q. What experimental strategies address PQ2’s redox instability during in vitro functional assays?

- Methodological Answer: Conduct assays under anaerobic conditions using gloveboxes or oxygen-scavenging systems (e.g., glucose oxidase/catalase). Monitor redox states via electron paramagnetic resonance (EPR) spectroscopy. Include controls with antioxidants (e.g., ascorbate) to distinguish PQ2-specific activity from artifacts .

Q. How do researchers integrate multi-omics data to elucidate PQ2’s regulatory network under oxidative stress?

- Methodological Answer: Pair transcriptomics (RNA-seq) to identify upregulated biosynthesis genes (e.g., menD, menH) with proteomics (LC-MS/MS) to quantify enzyme abundance. Validate using CRISPRi knockdowns and measure PQ2 levels via LC-MS. Use network analysis tools (e.g., STRING, Cytoscape) to map interactions .

Q. What structural determinants of PQ2 influence its interaction with cytochrome b₆f complexes?

- Methodological Answer: Employ molecular dynamics simulations with lipid-embedded PQ2 models to analyze side-chain flexibility and quinone-head orientation. Validate via mutagenesis of conserved residues in cytochrome b₆f (e.g., His87) and measure electron transport rates using isolated thylakoid membranes .

Methodological Considerations

- Data Contradiction Analysis : When conflicting biosynthetic pathway data arise, prioritize studies using isotopic tracing in genetically defined mutants over purely correlative lipidomic analyses .

- Experimental Design : For redox studies, include in situ measurements (e.g., chlorophyll fluorescence quenching) alongside in vitro assays to account for membrane microenvironment effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.